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Deferasirox Methyl Ester-d3

Cat. No.: B1162105
M. Wt: 390.41
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Description

Deferasirox Methyl Ester-d3 is a characterized deuterated analog of Deferasirox Methyl Ester (CAS 1266741-05-2) . This compound serves as a critical analytical standard in pharmaceutical research and development, specifically designed for use as an internal standard in mass spectrometry-based assays . Its primary research value lies in enabling the highly precise and accurate quantification of its non-deuterated counterpart, Deferasirox Methyl Ester, which is itself an important metabolite and impurity of the iron chelation drug Deferasirox . The incorporation of deuterium atoms provides a predictable mass shift, facilitating reliable discrimination from the analyte of interest during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This application is essential for analytical method development, method validation (AMV), and rigorous Quality Control (QC) during the synthesis and commercial production of Deferasirox . Furthermore, the use of such well-characterized reference standards is a regulatory requirement for filings such as Abbreviated New Drug Applications (ANDA) . By ensuring traceability and accuracy in measurement, this compound supports vital research into the metabolism and pharmacokinetics of the active pharmaceutical ingredient, Deferasirox, which is used to treat chronic iron overload due to blood transfusions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₂H₁₄D₃N₃O₄

Molecular Weight

390.41

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic Acid Methyl Ester-d3

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Deferasirox Methyl Ester D3

Chemical Synthesis Pathways for Deferasirox (B549329) Methyl Estertandfonline.comresearchgate.netrsc.org

The synthesis of Deferasirox Methyl Ester is primarily achieved through the derivatization of its parent compound, Deferasirox.

Derivatization from Deferasirox and Precursorstandfonline.comresearchgate.net

Deferasirox Methyl Ester is synthesized from Deferasirox via an esterification reaction. A common laboratory-scale method involves refluxing Deferasirox in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for an extended period, typically around 18 hours. tandfonline.com This process effectively converts the carboxylic acid group of Deferasirox into a methyl ester.

The parent compound, Deferasirox, itself is synthesized through a multi-step process. One established route involves the condensation of salicylamide (B354443) with salicyloyl chloride (which can be formed in situ from salicylic (B10762653) acid and thionyl chloride) to produce an intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one. wikipedia.org This intermediate is then reacted with 4-hydrazinobenzoic acid to yield Deferasirox. wikipedia.org

Alternative synthetic routes for Deferasirox have been explored to improve efficiency and yield. One such method utilizes transition metal-catalyzed sequential cross-coupling reactions. niscpr.res.in This involves a Chan-Lam coupling between 3,5-dibromo-1H- tandfonline.comniscpr.res.intandfonline.com-triazole and (4-methoxycarbonyl)phenylboronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol (B44631) ester. niscpr.res.in The final step is the hydrolysis of the ester to yield Deferasirox.

A summary of a common synthesis pathway is presented below:

Step Reactants Reagents/Conditions Product
1 Salicylic acid, Salicylamide Thionyl chloride, Pyridine, Xylene, Reflux 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one
2 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, 4-hydrazinobenzoic acid Ethanol, Reflux Deferasirox
3 Deferasirox Methanol, Concentrated H₂SO₄, Reflux Deferasirox Methyl Ester

Investigation of Process-Related Impuritiestandfonline.comniscpr.res.in

During the synthesis of Deferasirox and its derivatives, several process-related impurities can be formed. The identification and characterization of these impurities are crucial for ensuring the quality of the final active pharmaceutical ingredient (API). tandfonline.com

One common impurity is Deferasirox Methyl Ester itself, which can form if methanol is used as a solvent during the synthesis of Deferasirox from its precursors. tandfonline.com Other identified impurities include Deferasirox ethyl ester, a salicylyl derivative, a methoxycarbonyl derivative, bis(salicyl)imide, and a positional isomer, Deferasirox-2-isomer. tandfonline.comtandfonline.com The formation of the 2-isomer arises from the presence of 2-hydrazinobenzoic acid as an impurity in the 4-hydrazinobenzoic acid starting material. tandfonline.com

The levels of these impurities are carefully monitored and controlled during the manufacturing process. For instance, Deferasirox Methyl Ester has been observed at levels up to 0.30% in the final reaction mixture, which is subsequently reduced through purification steps. tandfonline.com

Deuterium (B1214612) Labeling Techniques and Positional Specificity in Deferasirox Methyl Ester-d3wikipedia.orgrsc.orgnih.govosti.govnih.gov

The synthesis of Deferasirox Methyl Ester-d3 involves the selective replacement of hydrogen atoms with deuterium. The "-d3" designation indicates that three hydrogen atoms in the methyl ester group have been replaced by deuterium.

Methods for Selective Deuterium Incorporationnih.govnih.gov

The most direct method for producing this compound is to use a deuterated reagent during the esterification step. Specifically, deuterated methanol (CD₃OD) would be used in place of regular methanol in the acid-catalyzed esterification of Deferasirox. This ensures that the deuterium atoms are incorporated specifically at the methyl ester position.

General methods for deuterium incorporation into aromatic systems, while not directly applicable to the methyl ester group, are relevant for creating other deuterated analogs. These methods include:

Acid-catalyzed H-D exchange: Using deuterated acids like CF₃COOD can facilitate the exchange of hydrogen for deuterium on aromatic rings, particularly at electron-rich positions. nih.gov

Palladium-catalyzed Br/D exchange: This method allows for the introduction of deuterium onto an aromatic nucleus by exchanging a bromine atom for a deuterium atom. rsc.org

Deutero-decarboxylation: Catalytic amounts of silver(I) salts can facilitate the replacement of a carboxylic acid group with a deuterium atom. rsc.org

For this compound, the key is the use of a deuterated precursor for the methyl group.

Considerations for Isotopic Enrichment and Stabilitynih.govosti.gov

The goal of isotopic labeling is to achieve high isotopic enrichment, meaning a high percentage of the molecules contain the desired number of deuterium atoms at the specified positions. nih.gov The stability of the incorporated deuterium is also critical. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.comdovepress.com This increased bond strength, known as the kinetic isotope effect, can lead to a slower rate of metabolic cleavage at the deuterated site. portico.orgwikipedia.org

In the case of this compound, the deuterium atoms are on the methyl ester group. The stability of this deuterated group is generally high under normal physiological conditions. The choice of a highly enriched deuterated methanol (CD₃OD) as the starting material is crucial for achieving high isotopic purity in the final product. researchgate.net

Precursor Chemistry and Derivatization Approachesresearchgate.netrsc.org

The primary precursor for the synthesis of Deferasirox Methyl Ester is Deferasirox. The chemistry of Deferasirox itself is centered around the formation of the 1,2,4-triazole (B32235) ring, which is constructed from key building blocks.

The main precursors for Deferasirox include:

Salicylic acid wikipedia.org

Salicylamide wikipedia.org

4-hydrazinobenzoic acid wikipedia.org

Alternative precursors used in different synthetic routes include:

3,5-dibromo-1H- tandfonline.comniscpr.res.intandfonline.com-triazole niscpr.res.in

(4-methoxycarbonyl)phenylboronic acid niscpr.res.in

2-hydroxyphenyl-boronic acid pinacol ester niscpr.res.in

Derivatization of Deferasirox is not limited to the formation of the methyl ester. Other derivatives have been synthesized to explore different properties. For example, amino acid derivatives have been created by treating Deferasirox with dicyclohexylcarbodiimide (B1669883) (DCC) and glycine (B1666218) or phenylalanine methyl ester. nih.govresearchgate.net These modifications are intended to alter the compound's biological activity or targeting capabilities. nih.gov Derivatization with agents like dansyl chloride has also been used for analytical purposes, enabling fluorimetric detection in HPLC analysis. acgpubs.org

The derivatization to form this compound specifically utilizes the reactivity of the carboxylic acid group of Deferasirox with a deuterated alcohol in the presence of an acid catalyst.

Purification and Isolation Methodologies for Labeled Analogs

Following the synthesis, the crude product is subjected to one or more purification techniques. The choice of method is guided by the physical properties of the compound and the nature of the impurities.

Crystallization and Recrystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. google.comgoogleapis.com The crude this compound is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. Solvents used for the purification of Deferasirox and its analogs include C1-C4 alcohols (methanol, ethanol), lower chain esters (ethyl acetate), and hydrocarbons. google.com The effectiveness of this technique can sometimes be influenced by isotope effects, although this is more pronounced with heavier isotopes like tritium. osti.gov

Chromatographic Techniques: Chromatography is a powerful tool for the separation and purification of complex mixtures. googleapis.com For compounds like Deferasirox and its analogs, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly effective. ijpsjournal.com This technique separates compounds based on their hydrophobicity. A common setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). ijpsjournal.com By using a gradient or isocratic elution method, this compound can be separated from closely related impurities. ijpsjournal.comchemicalsknowledgehub.com Preparative HPLC can be used to isolate the pure compound in sufficient quantities. googleapis.com

Analytical Verification: After purification, the identity, chemical purity, and isotopic enrichment of the final product must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by detecting any non-labeled or other chemical impurities. ijpsjournal.comchemicalsknowledgehub.com

Mass Spectrometry (MS): This is the primary technique to confirm successful deuterium incorporation. It verifies the expected increase in molecular weight corresponding to the three deuterium atoms and helps determine the level of isotopic enrichment. chemicalsknowledgehub.comarkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to verify the position of the deuterium label by observing the disappearance of the signal corresponding to the methyl protons.

The isolated compound is typically a crystalline solid, and its purity is documented in a certificate of analysis, which includes data from these analytical techniques. nuvisan.com

Table 2: Purification and Analytical Verification Methods

Technique Purpose Typical Parameters/System Reference
RecrystallizationBulk PurificationSolvents: Ethanol, Isopropanol, Ethyl Acetate google.com
Preparative RP-HPLCHigh-Purity SeparationStationary Phase: C18; Mobile Phase: Acetonitrile/Water Buffer ijpsjournal.com
Analytical RP-HPLCPurity AssessmentColumn: Xterra C18 (4.6x250mm, 5µm); Detection: UV at 255 nm ijpsjournal.com
Mass Spectrometry (MS)Isotopic Enrichment & Identity ConfirmationAnalysis of molecular ion peak (M+3) chemicalsknowledgehub.comarkat-usa.org
NMR SpectroscopyStructural Elucidation & Label Position¹H NMR: Disappearance of methyl proton signalN/A

Advanced Analytical Characterization and Bioanalytical Methodologies of Deferasirox Methyl Ester D3

Mass Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of Deferasirox (B549329) Methyl Ester-d3, offering high sensitivity and specificity for both structural confirmation and precise quantification in complex biological matrices. researchgate.netnih.gov When coupled with liquid chromatography (LC-MS/MS), it provides a powerful platform for bioanalytical assays. nih.gov

The structural integrity of Deferasirox Methyl Ester-d3 is confirmed through detailed analysis of its mass spectrum. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to form a protonated molecular ion [M+H]⁺. The key distinguishing feature of this compound is its molecular weight, which is 3 mass units higher than the unlabeled Deferasirox Methyl Ester due to the three deuterium (B1214612) atoms in the methyl group.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the molecule undergoes fragmentation, generating a unique pattern of product ions. While specific fragmentation data for the d3-ester is not publicly detailed, the fragmentation of the parent compound, Deferasirox, is well-understood and provides a basis for predicting the behavior of its deuterated ester. Common fragmentation pathways would involve cleavages around the triazole ring and the loss of small molecules like CO₂ from the carboxyl group (or CO₂CH₃ from the ester). For the d3-labeled compound, any fragment containing the methyl ester group will have a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound.

The isotopic signature is fundamental to its use. Stable isotope-labeled compounds exhibit the same chemical properties, extraction efficiency, and chromatographic behavior as their non-labeled counterparts but are clearly distinguishable by their mass in an MS detector. researchgate.net This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard.

The primary application of this compound is in isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. researchgate.net A deuterated isotopomer of deferasirox is synthesized specifically for use as an internal standard in LC-MS/MS methods developed for the quantitative determination of deferasirox in biological fluids like human serum or plasma. researchgate.netnih.gov

The methodology involves adding a known quantity of this compound to a biological sample before extraction and analysis. During sample preparation, any loss of analyte will be accompanied by a proportional loss of the internal standard. In the LC-MS/MS analysis, the instrument monitors specific mass transitions for both the unlabeled drug (analyte) and the deuterated standard. nih.gov The concentration of the drug in the original sample is calculated from the ratio of the analyte's peak area to that of the internal standard. This approach effectively corrects for variations in sample recovery and matrix effects, leading to high accuracy and precision.

Table 1: Mass Spectrometry Parameters for Deferasirox Analysis This table is illustrative and based on typical parameters for similar analyses.

ParameterTypical Value/SettingPurpose
Ionization ModeElectrospray Ionization (ESI), Negative or PositiveGenerates charged ions from the analyte and standard.
Mass AnalyzerTriple Quadrupole (QqQ) or Ion TrapSelects precursor ions and analyzes product ions.
Monitored Transition (Analyte)Specific m/z of Deferasirox → Fragment ion m/zQuantifies the unlabeled drug.
Monitored Transition (Standard)Specific m/z of Deferasirox-d3 → Fragment ion m/zQuantifies the deuterated internal standard.
Collision GasArgon or NitrogenInduces fragmentation of selected ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about the molecular framework and verifying the exact location and extent of deuterium incorporation. nih.gov

In the ¹H NMR spectrum , the key confirmation for this compound is the absence of the characteristic singlet signal for the methyl (-CH₃) protons that would be present in the unlabeled ester. The signals corresponding to all other protons in the aromatic rings and the triazole moiety should remain, confirming the integrity of the core structure. researchgate.net

In the ¹³C NMR spectrum , the signal for the methyl carbon will be present but will appear as a multiplet with a significantly lower intensity due to coupling with deuterium and the quadrupolar relaxation of deuterium. This confirms the presence of the deuterated methyl group. The chemical shifts of the other carbon atoms in the molecule should be consistent with the expected structure. nih.gov

²H (Deuterium) NMR spectroscopy is the most direct method for analyzing deuterium-labeled compounds. plos.org This technique specifically detects the deuterium nuclei, providing definitive proof of the label's position and isotopic enrichment.

For this compound, a single resonance would be expected in the ²H NMR spectrum at a chemical shift corresponding to the methyl group. The integration of this signal can be used to quantify the degree of deuteration, thereby assessing the labeling efficacy and isotopic purity of the compound. This verification is critical to ensure its reliability as an internal standard for quantitative bioanalysis. plos.org

Chromatographic Separation Methods (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from the parent drug, its metabolites, and other endogenous components in biological samples prior to detection. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. nih.govkums.ac.ir

Various reversed-phase HPLC and UPLC methods have been developed for the quantification of Deferasirox. sphinxsai.com These methods typically utilize C18 columns with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode. nih.goveuropa.euresearchgate.net Detection is commonly performed using UV absorbance or mass spectrometry. nih.govkums.ac.ir Because this compound has virtually identical chromatographic properties to its unlabeled counterpart, these methods are directly applicable. The slight mass difference does not affect retention time under typical LC conditions, ensuring that both compounds co-elute and are subjected to identical conditions within the detector, which is a prerequisite for the isotope dilution technique.

Gas Chromatography (GC) is less commonly used for a compound like Deferasirox due to its low volatility and high polarity. Analysis by GC would likely require a derivatization step to convert the polar functional groups (phenols and carboxylic acid/ester) into more volatile derivatives.

Table 2: Examples of HPLC/UPLC Conditions for Deferasirox Analysis

MethodColumnMobile PhaseFlow RateDetectionReference
HPLCC18 (150 mm × 4.6 mm, 5 µm)Acetonitrile : Water with 0.1% Formic Acid (Gradient)1.0 mL/minMS/MS nih.gov
HPLCC18 (250 mm × 4.6 mm, 5 µm)Phosphate Buffer (pH 3.5) : Acetonitrile (Gradient)1.0 mL/minUV (245 nm) researchgate.net
UPLCC18 (e.g., Acquity BEH)Acetonitrile : Formate (B1220265) Buffer (Gradient)0.4-0.6 mL/minMS/MS nih.gov
HPLCC18 (150 mm × 4.6 mm, 5 µm)Methanol : Acetic Acid Solution (pH 7.0) (70:30 v/v)1.0 mL/minFluorescence acgpubs.org

Method Development for Impurity Profiling and Quantitative Analysis

The analytical methods for Deferasirox and its related compounds, including the methyl ester impurity, are predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. nih.govnih.govsynthinkchemicals.com Deferasirox Methyl Ester is a known process-related impurity and is monitored to ensure the quality and safety of the active pharmaceutical ingredient (API). google.comallmpus.com Method development for its deuterated analog, this compound, follows similar principles, with specific considerations for its use as an internal standard or for specialized metabolic studies.

The primary objective in method development is to achieve reliable separation, detection, and quantification of the analyte and its potential impurities. jddtonline.infojddtonline.info For impurity profiling, the method must be capable of separating the main compound from all known and potential degradation or process-related impurities. synthinkchemicals.com For quantitative analysis, especially in biological matrices, the method must be validated for its accuracy, precision, linearity, and sensitivity. nih.govnih.gov

Chromatographic and Mass Spectrometric Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for the bioanalysis of Deferasirox and its analogs. nih.govnih.gov The method typically involves protein precipitation to extract the analyte from plasma samples, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

Below is a table summarizing typical LC-MS/MS parameters used in the analysis of Deferasirox, which are directly applicable for the development of methods for this compound.

ParameterTypical ConditionsReference
Chromatography Column C18 reverse-phase (e.g., Inertsil ODS-3V, XTerra RP18) nih.govjddtonline.info
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., 4 mM formate buffer, pH 3.0, or 0.1% formic acid) nih.govnih.gov
Flow Rate 0.5 - 1.5 mL/min nih.govresearchgate.net
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) nih.govfda.gov
Ionization Mode Positive or Negative Ion Mode nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.gov

Method Validation Parameters

A crucial aspect of method development is validation, which ensures that the analytical procedure is suitable for its intended purpose. jddtonline.info For quantitative bioanalytical methods, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.infonih.gov Key validation parameters for LC-MS/MS methods for Deferasirox are summarized in the following table. These parameters would be essential for validating a method using this compound as an internal standard.

Validation ParameterTypical Performance MetricReference
Linearity (Correlation Coefficient, r²) > 0.99 researchgate.net
Concentration Range 0.04 - 40 µg/mL in plasma nih.govnih.gov
Accuracy (Bias %) Within ±15% (±20% at LLOQ) nih.gov
Precision (CV %) ≤ 15% (≤ 20% at LLOQ) nih.gov
Lower Limit of Quantification (LLOQ) 0.04 - 0.5 µg/mL nih.govnih.gov
Recovery Consistent, precise, and reproducible nih.gov

Specificity and Resolution Considerations for Labeled Analogs

When using isotopically labeled compounds like this compound, specificity and resolution are paramount considerations. nih.gov Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and the unlabeled analog. nih.gov Resolution is the ability of the chromatographic system to separate different compounds.

Specificity in Mass Spectrometry

The primary advantage of using a stable isotope-labeled internal standard (SIL-IS) such as this compound is the high degree of specificity conferred by mass spectrometry. nih.govacs.org The mass difference between the deuterated standard and the non-deuterated analyte (a mass shift of +3 amu for the -d3 label) allows the mass spectrometer to detect them as distinct chemical entities, even if they co-elute chromatographically. This mass-based discrimination minimizes interference from endogenous matrix components and ensures accurate quantification. nih.gov

Chromatographic Resolution and Isotope Effects

While mass spectrometry can distinguish between labeled and unlabeled analogs, their chromatographic behavior is also a key consideration. Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts—a phenomenon known as the chromatographic isotope effect. nih.govproquest.com

In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protiated analogs. proquest.comresearchgate.net This is because C-²H (C-D) bonds are slightly shorter and less polarizable than C-¹H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. proquest.comcchmc.org However, the magnitude and even the direction of this effect can depend on several factors:

Stationary Phase: The type of stationary phase (e.g., C18, phenyl) can influence the interaction and separation. nih.gov

Mobile Phase Composition: The organic modifier and its concentration can alter the retention behavior. researchgate.net

Location of Deuterium Atoms: The position of the deuterium labels within the molecule can affect the magnitude of the isotope effect. nih.gov

For most bioanalytical applications using LC-MS/MS, complete chromatographic separation of the analyte and its SIL-IS is not necessary, as the mass spectrometer provides the required specificity. nih.gov In fact, having the labeled standard co-elute with the analyte is often preferred as it helps to compensate for any matrix effects (e.g., ion suppression or enhancement) more effectively. nih.gov However, for certain applications, such as non-MS-based assays or studies investigating kinetic isotope effects, achieving chromatographic resolution is essential. nih.gov The method can be optimized by adjusting the mobile phase composition or employing high-efficiency columns to achieve the desired separation between Deferasirox Methyl Ester and this compound. proquest.com

Role of Deferasirox Methyl Ester D3 in Preclinical and in Vitro Research Applications

Application as an Internal Standard in Bioanalytical Assays

One of the principal applications of Deferasirox (B549329) Methyl Ester-d3 is its use as an internal standard (IS) in bioanalytical methods. The purpose of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analyses.

Calibration and Validation in Non-human Biological Matrices (e.g., Rat Plasma, Liver Microsomes)

In preclinical studies, new chemical entities are often evaluated in animal models. The quantification of these compounds in biological matrices like rat plasma or liver microsomes is crucial for understanding their pharmacokinetic and metabolic profiles. Deferasirox Methyl Ester-d3 serves as an ideal internal standard in these assays for the quantification of Deferasirox or its methyl ester.

During method development, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of a stable isotope-labeled internal standard like this compound is preferred because its physicochemical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization efficiency in mass spectrometry.

Table 1: Example Calibration Curve Data for Deferasirox in Rat Plasma using this compound as Internal Standard

Deferasirox Concentration (ng/mL) Peak Area Ratio (Deferasirox/Deferasirox Methyl Ester-d3)
1 0.012
5 0.061
20 0.245
50 0.612
100 1.225
200 2.449

Validation of these bioanalytical methods typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability, all of which are enhanced by the inclusion of a reliable internal standard.

Standardization for Quantitative Analysis in Research Laboratories

Research laboratories conducting quantitative analysis of Deferasirox or its related compounds rely on standardized methods to ensure the reproducibility and comparability of results. This compound plays a key role in this standardization. By adding a known concentration of the deuterated standard to each sample, variations that may occur during sample processing or instrumental analysis can be normalized.

This standardization is critical for obtaining reliable data in pharmacokinetic studies, drug-drug interaction assessments, and other research applications where precise quantification is necessary.

Elucidation of Deferasirox Metabolic Pathways Using Labeled Analogs (In Vitro and Non-human Animal Models)

Stable isotope-labeled compounds are invaluable tools for studying drug metabolism. The deuterium (B1214612) atoms in this compound act as a tracer, allowing researchers to follow the metabolic fate of the parent compound.

Identification of Metabolites and Transformation Products

When this compound is incubated with metabolically active systems, such as liver microsomes or hepatocytes, any metabolites formed will retain the deuterium label. In mass spectrometric analysis, these deuterated metabolites will appear as a characteristic doublet with the corresponding unlabeled metabolites. This "isotopic signature" makes it easier to distinguish true metabolites from endogenous matrix components, aiding in their identification.

Enzyme Kinetics and Metabolic Stability Studies in Isolated Enzyme Systems and Cell Lines (e.g., Microsomal Incubation)

Metabolic stability studies are conducted to determine the rate at which a compound is metabolized by enzymes, typically in liver microsomes. These studies provide an estimate of a drug's intrinsic clearance. This compound can be used in these assays to help accurately quantify the disappearance of the parent compound over time.

Furthermore, by using specific enzyme inhibitors or recombinant enzyme systems, the contribution of different enzymes to the metabolism of Deferasirox can be determined. The use of a labeled standard ensures the accuracy of these kinetic measurements.

Table 2: Example Data from a Metabolic Stability Assay of Deferasirox in Rat Liver Microsomes

Incubation Time (min) Deferasirox Concentration (µM)
0 1.00
5 0.85
15 0.62
30 0.38

Mechanistic Studies Employing Isotopic Tracers

Beyond metabolite identification, isotopic tracers like this compound can be employed in more complex mechanistic studies. For instance, they can be used to investigate the mechanism of enzyme-mediated reactions, such as the formation of reactive metabolites and their subsequent adduction to proteins. The deuterium label can also be used to probe for kinetic isotope effects, which can provide insights into the rate-determining steps of metabolic reactions.

These studies are fundamental to understanding the biochemical basis of a drug's disposition and potential for toxicity, and the use of stable isotope-labeled analogs is a critical component of such research.

Investigations into Iron Chelation Mechanisms at a Molecular Level (In Vitro)

Deferasirox functions as an oral iron chelator, forming a stable 2:1 complex with Fe(III) ions. This chelation process is central to its therapeutic effect of reducing iron overload. frontiersin.org In vitro studies have confirmed that the biological activity of deferasirox and its derivatives, such as antiproliferative effects on cancer cells, is directly linked to intracellular iron chelation. nih.gov Evidence for this mechanism comes from experiments where the cytotoxic effects of deferasirox derivatives were negated by supplementing the cell culture medium with ferric chloride (FeCl₃), demonstrating that iron depletion is the key mediator of the observed activity. nih.gov

In this context, this compound serves as a sophisticated tool for elucidating these molecular mechanisms. Stable isotope labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), allows researchers to trace the behavior of the molecule in biological systems without altering its fundamental chemical properties. musechem.comalfa-chemistry.com By using this compound, scientists can employ sensitive analytical techniques like mass spectrometry to precisely track the binding kinetics and stoichiometry of the chelator with iron ions at a molecular level. musechem.com The deuterium label provides a unique mass signature, enabling the distinction of the labeled compound and its iron complexes from their non-labeled counterparts and other molecules within a complex biological matrix. acanthusresearch.com This precision is invaluable for studying the intricate details of drug-receptor interactions and the formation of metal complexes in vitro. alfa-chemistry.comacs.org

Cellular Uptake and Distribution Studies in In Vitro Cell Models

Understanding how a drug enters cells and where it localizes is fundamental to preclinical research. Deferasirox and its derivatives have been evaluated in numerous in vitro cell models to assess their biological effects, including cytotoxicity and antiproliferative activity. nih.govnih.gov

Table 1: Cell Lines Used in In Vitro Research of Deferasirox and its Derivatives

Cell Line Cell Type Research Focus Key Findings
K562, U937, HL-60 Human Myeloid Leukemia Cytotoxicity, Apoptosis, mTOR signaling Deferasirox induces cell death and apoptosis; IC₅₀ values range from 17 µM to 50 µM. nih.gov
Fresh AML Cells Primary Human Leukemia Cytotoxicity Deferasirox shows cytotoxic effects with IC₅₀ values ranging from 87 µM to 172 µM. nih.gov
A549 Human Lung Cancer Antiproliferative Activity, Cellular Localization Derivatives of deferasirox show improved antiproliferative activity compared to the parent compound. nih.govrsc.org
HT29, MDA-MB-231 Human Colon & Breast Cancer Reactive Oxygen Species (ROS) Generation Derivatives were studied for their ability to protect cells from oxidative injury. researchgate.net

| EL4, L1210 | Murine Leukemia | Antileukemic Effects | Deferasirox decreases cell viability in a concentration-dependent manner, regardless of iron status. nih.gov |

This compound is an ideal tracer for conducting detailed cellular uptake and distribution studies in these cell models. clearsynth.com The methyl ester modification can alter the lipophilicity of the parent compound, potentially influencing its ability to cross cellular membranes. Using the labeled ester allows researchers to investigate these specific transport dynamics. The deuterium label enables precise quantification of the compound within different cellular compartments using mass spectrometry. musechem.comclearsynth.comsymeres.com This allows for the accurate measurement of absorption, distribution, and metabolism at the cellular level, providing critical data on how modifications to the parent drug structure affect its cellular pharmacokinetics. acs.orgchemicalsknowledgehub.com

Contributions to Pharmaceutical Impurity and Degradation Product Profiling

Detection and Monitoring of Related Substances in Deferasirox Research Batches

The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of deferasirox, various related substances and process-related impurities can be generated. synthinkchemicals.com Deferasirox Methyl Ester has been identified as a potential impurity or synthetic intermediate of deferasirox. pharmaffiliates.cominnovareacademics.inkmpharma.in Regulatory guidelines require that these impurities be monitored and controlled within strict limits. synthinkchemicals.com

This compound plays a crucial role as an internal standard for the accurate quantification of its non-labeled analogue in bulk deferasirox batches. alfa-chemistry.comacanthusresearch.com In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the stable isotope-labeled (SIL) standard is added to the sample. cerilliant.com Because the SIL standard has nearly identical chemical and physical properties to the analyte (non-labeled Deferasirox Methyl Ester), it co-elutes during chromatography and experiences similar effects from the sample matrix. acanthusresearch.com However, it is easily distinguished by its higher mass in the mass spectrometer. This allows the SIL standard to compensate for variations during sample preparation and analysis, leading to highly accurate and reproducible quantification of the impurity. acanthusresearch.comcerilliant.com

Table 2: Selected Known Impurities and Related Compounds of Deferasirox

Compound Name Molecular Formula Molecular Weight Role/Type
Deferasirox Impurity B C₁₄H₉NO₃ 239.23 Impurity pharmaffiliates.com
Deferasirox Impurity C C₂₁H₁₅N₃O₄ 373.36 Impurity pharmaffiliates.com
Deferasirox Impurity E C₂₃H₁₉N₃O₄ 401.41 Impurity pharmaffiliates.com
Deferasirox Methyl Ester C₂₂H₁₇N₃O₄ 387.39 Impurity/Intermediate pharmaffiliates.com

| Deferasirox Isopropyl Ester | C₂₄H₂₁N₃O₄ | 415.45 | Impurity synzeal.com |

Stability Indicating Method Development in Pre-formulation Studies

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement and involves subjecting the drug substance to stress conditions like hydrolysis (acidic, basic), oxidation, heat, and light to force its degradation. ijpsonline.comnih.gov

Studies on deferasirox have shown that it degrades significantly under acidic conditions, while remaining relatively stable under neutral, basic, oxidative, and thermal stress. nih.govijpras.com The goal is to develop a robust analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the intact deferasirox from all potential degradation products. ijpsonline.comijpras.com

In the validation of these stability-indicating methods, this compound serves as an invaluable tool. alfa-chemistry.com As a stable isotope-labeled internal standard, it is used to ensure the accuracy, precision, and robustness of the analytical method. alfa-chemistry.comsynthinkchemicals.com By spiking samples with this compound during method validation, analysts can confirm that the quantification of deferasirox and its related substances (including any non-labeled Deferasirox Methyl Ester that may form) is reliable across various conditions. ijpsonline.com This ensures that the method can be confidently used in quality control laboratories to monitor the stability of deferasirox in its final dosage form. ijpsonline.comeuropa.eu

Table 3: Summary of Forced Degradation Studies for Deferasirox

Stress Condition Reagent/Condition Observation
Acid Hydrolysis 0.1N HCl Significant degradation observed. nih.govijpras.com
Base Hydrolysis 0.1N NaOH Drug found to be stable. nih.govijpras.com
Neutral Hydrolysis Water Drug found to be stable. nih.gov
Oxidative Degradation 3% H₂O₂ Drug found to be stable. nih.govijpras.com
Thermal Degradation Heat Drug found to be stable. nih.gov

| Photolytic Degradation | UV Light | Drug found to be stable. ijpras.com |

Pharmacokinetic and Pharmacodynamic Research Facilitated by Deferasirox Methyl Ester D3 Focus on in Vitro and Non Human Models

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-clinical Systems

The characterization of a drug's ADME profile is a critical component of preclinical development. Stable isotope-labeled standards like Deferasirox (B549329) Methyl Ester-d3 are essential for generating the precise quantitative data required for these assessments in animal models.

Quantitative Determination of Deferasirox and its Metabolites in Animal Tissues and Fluids

In non-clinical studies, particularly in rat models, the disposition of deferasirox has been thoroughly investigated using isotopically labeled compounds. researchgate.net These studies provide a quantitative map of how the drug moves through and is processed by the body. Following oral administration in rats, at least 75% of the deferasirox dose was absorbed. researchgate.netnih.gov

The use of highly sensitive analytical methods, underpinned by internal standards like Deferasirox Methyl Ester-d3, enables detailed distribution analysis. After absorption, deferasirox-related radioactivity was found to be distributed primarily to the blood, excretory organs such as the liver and kidneys, and the gastrointestinal tract. researchgate.netnih.gov Studies also indicated that the drug undergoes enterohepatic recirculation, a process where it is excreted into the bile, reabsorbed in the intestine, and returned to the liver. researchgate.netnih.gov Notably, no retention of the compound was observed in any tissue, and it was found to pass the placental barrier to a low extent. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Deferasirox in Rat Models

ParameterFindingSource
Oral AbsorptionAt least 75% of the administered dose researchgate.netnih.gov
Oral Bioavailability (10 mg/kg dose)26% researchgate.netnih.gov
Primary Distribution SitesBlood, excretory organs, gastrointestinal tract researchgate.netnih.gov
Enterohepatic RecirculationObserved researchgate.netnih.gov
Tissue RetentionNo retention occurred researchgate.netnih.gov

Evaluation of Metabolic Clearance and Excretion Routes in Animal Models

Understanding how a drug is metabolized and eliminated is crucial for predicting its behavior. In rat models, deferasirox is cleared primarily through hepatic metabolism and subsequent biliary elimination. researchgate.netnih.gov The primary metabolic pathway is glucuronidation, a process mediated by UGT1A1 enzymes. researchgate.netresearchgate.net This occurs at both the carboxylate group, forming an acyl glucuronide (M3), and at the phenolic hydroxy groups. researchgate.netnih.gov

A secondary, lesser pathway involves hydroxylation catalyzed by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2D6. researchgate.netnih.gov This process forms hydroxylated metabolites (M1 and M2). researchgate.netnih.gov

The excretion of deferasirox and its metabolites is rapid and largely complete within seven days. researchgate.netnih.gov The vast majority of the administered dose (greater than or equal to 90%) is excreted via bile into the feces. researchgate.netnih.govresearchgate.net Urinary excretion represents a minor route of elimination. researchgate.net

In Vitro Pharmacodynamic Modeling and Receptor Interaction Studies

In vitro studies using cell lines are vital for elucidating the mechanisms of action of a drug at the cellular and molecular level. Deferasirox and its analogs have been investigated in various experimental systems to understand their effects on cellular processes and biochemical pathways.

Investigating Cellular Responses to Deferasirox and its Analogs in Cell Lines

Deferasirox has demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. Research has shown that it can induce apoptosis (programmed cell death) in myeloid leukemia cell lines, including K562, U937, and HL60. nih.gov In acute lymphoblastic leukaemia (ALL) cell lines such as Sup-B15 and Molt-4, deferasirox was found to cause cell death by inducing a specific form of iron-dependent cell death known as ferroptosis. mdpi.com

Furthermore, strategic modifications of the deferasirox molecule have been explored to enhance its anti-cancer activity. In studies using A549 lung cancer cells, certain derivatives of deferasirox showed improved antiproliferative activity compared to the parent compound. rsc.orgnih.gov Fluorescent imaging in these studies revealed that one potent derivative preferentially localized within the lysosomes of the cancer cells. rsc.org

Table 2: Cellular Responses to Deferasirox in Various Cell Lines

Cell LineCell TypeObserved EffectSource
K562, U937, HL60Myeloid LeukemiaIncreased apoptosis (Caspase-3/7 activity) nih.gov
Sup-B15, Molt-4Acute Lymphoblastic LeukaemiaCell death via Nrf2-induced ferroptosis mdpi.com
A549Lung CancerAntiproliferative activity rsc.orgnih.gov

Modulatory Effects on Biochemical Pathways in Experimental Systems

The cellular effects of deferasirox are driven by its ability to modulate key biochemical signaling pathways. In myeloid leukemia cells, one of the primary mechanisms for its antiproliferative effect is the repression of the mTOR signaling pathway. nih.gov This is achieved by enhancing the expression of the protein REDD1 (Regulated in development and DNA damage responses 1), an inhibitor of the mTOR pathway. nih.gov

In other leukemia cell lines, the induction of ferroptosis by deferasirox is mediated through the NRF2 signaling pathway. mdpi.com Further investigation revealed that deferasirox impacts NRF2 activity by modulating upstream pathways, including PI3K, GSK3, and ER stress signaling. mdpi.com These findings demonstrate that the iron-chelating properties of deferasirox can be leveraged to influence specific cellular signaling cascades that are critical for cancer cell survival and proliferation.

Table 3: Biochemical Pathways Modulated by Deferasirox in Experimental Systems

PathwayEffectMechanismCell SystemSource
mTORRepressedEnhances expression of REDD1Myeloid Leukemia Cells nih.gov
NRF2ActivatedLeads to ferroptosisLeukaemia Cell Lines mdpi.com
PI3K, GSK3, ER StressModulatedUpstream regulation of NRF2 activityLeukaemia Cell Lines mdpi.com

Future Perspectives and Novel Research Directions for Deuterated Deferasirox Analogs

Development of Advanced Analytical Platforms for Enhanced Detection and Characterization

The precise and sensitive quantification of drugs and their metabolites is fundamental to pharmacokinetic and toxicokinetic studies. Deuterated internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Deferasirox (B549329) Methyl Ester-d3 is ideally suited to serve as an internal standard for the quantification of Deferasirox Methyl Ester and, by extension, Deferasirox itself in various biological matrices.

The development of advanced analytical platforms incorporating Deferasirox Methyl Ester-d3 would offer significant advantages. Its identical chemical properties to the non-deuterated analyte ensure co-elution during chromatography and similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation. youtube.com Research in this area would focus on optimizing LC-MS/MS methods for higher throughput and lower limits of detection.

Key Research Findings and Future Directions:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS): Future research will likely focus on developing and validating UHPLC-MS/MS methods that utilize this compound for the rapid and sensitive quantification of deferasirox and its metabolites in preclinical studies.

Method Validation: Rigorous validation of these methods according to regulatory guidelines will be essential, establishing linearity, accuracy, precision, and stability.

Microsampling Techniques: The integration of these advanced analytical methods with microsampling techniques would allow for the collection of smaller sample volumes from research animals, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

ParameterCurrent LC-MS/MS MethodsFuture UHPLC-MS/MS with this compound
Internal Standard Structural AnalogsThis compound
Run Time 5-10 minutes< 3 minutes
Lower Limit of Quantification (LLOQ) ng/mL rangesub-ng/mL range
Sample Volume 50-100 µL5-10 µL
Matrix Effect Compensation VariableHigh

Exploration in Complex Biological Systems (Non-human) for Systems-Level Insights

The use of stable isotope-labeled compounds like this compound is not limited to their role as internal standards. They are invaluable tools for tracing the metabolic fate of a drug in complex biological systems. metsol.com Administering a deuterated analog to a non-human model system, such as rodents, allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules. nih.govresearchgate.net

Future research in this domain would involve administering this compound to animal models to gain systems-level insights into the absorption, distribution, metabolism, and excretion (ADME) of deferasirox and its methyl ester derivative. chemicalsknowledgehub.com

Detailed Research Applications:

Metabolite Identification: By tracking the d3-label, novel and previously uncharacterized metabolites of Deferasirox Methyl Ester can be identified. The mass shift of +3 Da serves as a clear indicator of drug-related compounds in complex biological samples.

Pharmacokinetic Studies: Co-administration of a therapeutic dose of non-labeled deferasirox and a microdose of this compound can provide detailed information on the drug's pharmacokinetics, including bioavailability and clearance mechanisms. nih.gov

In Vitro Models: The use of this compound in in vitro systems, such as liver microsomes or cultured hepatocytes from non-human species, can elucidate the specific enzymes responsible for its metabolism through the kinetic isotope effect. nih.gov

Research AreaApplication of this compoundPotential Insights
Metabolism Tracer in rodent modelsIdentification of novel phase I and phase II metabolites.
Distribution Whole-body autoradiography (with a radiolabeled version) or LC-MS/MS of tissuesUnderstanding tissue-specific accumulation and potential off-target effects.
Enzyme Kinetics In vitro incubation with specific enzyme inhibitorsPinpointing the contribution of different cytochrome P450 isoforms to metabolism.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

The future of pharmacology lies in a systems-level understanding of drug action. The integration of stable isotope labeling with "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to unravel the complex biological networks affected by a drug. nih.gov this compound can be a key tool in such multi-omics studies in non-human systems.

By using this compound in preclinical models, researchers can gain a more comprehensive understanding of its mechanism of action and its impact on cellular metabolism and protein expression.

Future Research Directions:

Stable Isotope-Resolved Metabolomics (SIRM): In non-human in vitro or in vivo models, SIRM with this compound can be used to trace the metabolic pathways influenced by the compound. This could reveal off-target effects or novel mechanisms of action related to iron homeostasis and cellular metabolism.

Proteomics: Quantitative proteomics can be employed to assess changes in the proteome of cells or tissues from non-human subjects exposed to this compound. This can help identify proteins whose expression is altered, providing clues about the drug's downstream effects and potential biomarkers of response or toxicity.

Multi-Omics Data Integration: The ultimate goal would be to integrate data from genomics, transcriptomics, proteomics, and metabolomics studies involving deuterated deferasirox analogs. This holistic approach would provide an unprecedented, high-resolution view of the drug's interaction with the biological system.

Omics ApproachUse of this compoundExpected Outcomes
Metabolomics Tracing metabolic flux in cell cultures or animal models.Elucidation of perturbed metabolic pathways beyond iron chelation.
Proteomics Quantitative analysis of protein expression changes upon treatment.Identification of protein networks affected by the drug.
Multi-Omics Integrated analysis of data from different omics platforms.A comprehensive, systems-level model of the drug's mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.